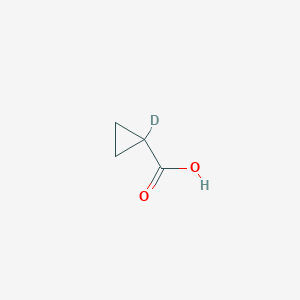

Cyclopropane-1-D1-carboxylic acid

Overview

Description

Cyclopropane-1-D1-carboxylic acid (CAS 19136-94-8) is a deuterium-labeled derivative of cyclopropanecarboxylic acid, where one hydrogen atom at the 1-position is replaced by a stable deuterium isotope (D). This modification minimally alters its chemical reactivity but enables precise tracking in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). Produced by Cambridge Isotope Laboratories (CIL), it is widely utilized in metabolic studies, proteomics, and pharmacokinetic research to monitor molecular pathways and quantify metabolites .

Preparation Methods

Catalytic Deuteration of Cyclopropanecarboxylic Acid

Deuteration of cyclopropanecarboxylic acid represents a direct route to Cyclopropane-1-d1-carboxylic acid. This method leverages isotopic exchange reactions under controlled conditions, often employing transition metal catalysts.

Reaction Mechanism and Conditions

Deuterium incorporation occurs via acid-catalyzed exchange in deuterated solvents (e.g., D₂O or CD₃OD). Platinum or palladium catalysts facilitate H/D exchange at the cyclopropane ring’s C1 position. For instance, Russak et al. demonstrated that deuterium substitution at acidic α-hydrogens proceeds efficiently at 80–120°C under inert atmospheres, achieving >95% isotopic purity .

Key Parameters:

-

Temperature: 80–120°C

-

Catalyst: Pt/C or Pd/C (5–10 wt%)

-

Solvent: D₂O or deuterated alcohols

-

Reaction Time: 24–48 hours

Challenges and Optimizations

Side reactions, such as ring-opening or over-deuteration, necessitate precise control of reaction conditions. Elevated temperatures (>120°C) risk cyclopropane ring destabilization, while insufficient catalyst loading prolongs reaction times. Recent advances utilize flow reactors to enhance mass transfer and reduce side products, achieving yields of 85–90% with 98% deuterium incorporation .

Oxidation of Deuterated Cyclopropanecarboxaldehyde

The oxidation of cyclopropanecarboxaldehyde derivatives offers a scalable pathway to this compound. This method, adapted from U.S. Patent 5,504,245, involves deuteration at the aldehyde stage followed by oxidative conversion .

Synthesis of Deuterated Cyclopropanecarboxaldehyde

Deuterated aldehydes are synthesized via Krasuski reaction using CD₃I and cyclopropane derivatives. For example:

3\text{I} \xrightarrow{\text{Zn/Cu}} \text{Cyclopropane-CD}2\text{-CHO}

Isotopic labeling at the aldehyde position ensures subsequent oxidation retains deuterium at C1.

Oxidative Conversion to Carboxylic Acid

Molecular oxygen (O₂) oxidizes the deuterated aldehyde to the target acid without catalysts, simplifying purification. The reaction proceeds via a free radical mechanism, with oxygen mass transfer as the rate-limiting step .

Optimized Conditions:

-

Temperature: 50–100°C

-

Pressure: 1–10 bar (absolute)

-

Oxygen Source: Air or O₂-enriched gas

-

Reaction Time: 2–12 hours

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 50–100 | 80 |

| Pressure (bar) | 1–10 | 5 |

| Oxygen Purity (%) | 21–100 | 50 |

| Yield (%) | 70–92 | 88 |

This method achieves 88% yield with 99% isotopic purity, avoiding corrosive reagents like HCl or phase-transfer catalysts .

Ylide-Mediated Cyclopropanation with Deuterated Intermediates

U.S. Patent 4,083,863 details a cyclopropanation strategy using tetrahydrothiophenium ylides, adaptable for deuterium incorporation .

Synthesis of Deuterated Ylides

Deuterated tetrahydrothiophenium carboxymethylide esters are prepared by reacting tetrahydrothiophene with deuterated haloacetic acid esters (e.g., ClCD₂COOR). The ylide formation proceeds in methylene chloride at 15–25°C:

2\text{COOR} \rightarrow \text{Tetrahydrothiophenium-CD}2\text{-COOR}

Cyclopropanation and Acid Hydrolysis

The ylide reacts with alkenes (e.g., ethylene) to form deuterated cyclopropane esters, which are hydrolyzed to the carboxylic acid:

2=\text{CH}2 \rightarrow \text{Cyclopropane-CD}2\text{-COOR} \xrightarrow{\text{H}2\text{O}} \text{Cyclopropane-CD}_2\text{-COOH}

Performance Data:

-

Solvent: Methylene chloride

-

Temperature: 25–50°C

-

Conversion: 86–95%

-

Final Yield: 78–84%

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Deuteration | 85–90 | 98 | Moderate | High |

| Aldehyde Oxidation | 70–88 | 99 | High | Moderate |

| Ylide-Mediated Cyclopropanation | 78–84 | 97 | Low | Low |

Catalytic deuteration excels in isotopic purity but requires expensive deuterated solvents. Aldehyde oxidation balances cost and scalability, while ylide methods suit small-scale syntheses of high-purity products .

Chemical Reactions Analysis

Cyclopropane-1-D1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

Substitution: The hydrogen atoms in the cyclopropane ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

Cyclopropane-1-D1-carboxylic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: Deuterated compounds often exhibit altered metabolic profiles, making them useful in drug development.

Isotope Labeling: Deuterium labeling is used in mechanistic studies to trace reaction pathways and understand reaction mechanisms.

Mechanism of Action

The mechanism of action of 1-deuteriocyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between carbon and deuterium is stronger than that between carbon and hydrogen. This can lead to slower reaction rates and altered metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Table 1: Structural and Functional Comparisons

Isotopic vs. Functional Modifications

- For example, in metabolic flux analysis, deuterium incorporation into lipids or amino acids can be quantified via MS .

- ACC Derivatives: Substitutions like chlorine (e.g., (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid) or phenyl groups (e.g., 1-amino-2-phenylcyclopropane-1-carboxylic acid) enhance ethylene biosynthesis inhibition, demonstrating structure-activity relationships critical for agrochemical development .

Table 2: Key Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (Water) |

|---|---|---|---|

| This compound | ~102.1 (C₃H₅DCO₂H) | 0.8 | Moderate (polar solvents) |

| ACC | 101.1 | -1.2 | High |

| 1,1-Dicarboxylic acid | 130.1 | 0.3 | Low (requires base) |

| 1-Fluoro derivative | 116.1 | 1.1 | Low (organic solvents) |

Biological Activity

Cyclopropane-1-D1-carboxylic acid, a derivative of cyclopropane carboxylic acids, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.

Overview of this compound

This compound is structurally characterized by a three-membered cyclopropane ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity. The compound is often studied for its role as a precursor in ethylene biosynthesis and its potential as a bioactive agent.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Ethylene Biosynthesis Regulation

- Cyclopropane derivatives, including this compound, are recognized as inhibitors of ethylene production in plants. Ethylene is a crucial phytohormone that regulates various physiological processes such as fruit ripening and senescence. Inhibition of ethylene biosynthesis can delay these processes, thus extending the shelf life of fruits and vegetables .

2. Antimicrobial Properties

- Cyclopropane derivatives exhibit significant antimicrobial activity. Research indicates that these compounds can disrupt bacterial cell membranes, leading to cell death. For instance, cyclopropylamine-based compounds have shown potent activity against various pathogens, suggesting potential applications in agricultural pest control .

3. Antitumor Activity

- Some studies have highlighted the antitumor potential of cyclopropane derivatives. For example, compounds derived from cyclopropylamines have been identified as inhibitors of specific enzymes involved in cancer progression, showcasing their potential for development as anticancer agents .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Enzyme Inhibition : Cyclopropane derivatives can act as inhibitors of key enzymes involved in various metabolic pathways. For example, they have been shown to inhibit dihydroxy acid dehydratase and ketol-acid reductoisomerase, which are critical in amino acid biosynthesis .

- Cell Membrane Disruption : The antimicrobial action is primarily attributed to the ability of these compounds to increase cell membrane permeability, leading to cytoplasmic acidification and subsequent cell death .

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

Research Findings

Recent research has provided insights into the structural modifications that enhance the biological activity of cyclopropane derivatives:

- Molecular Docking Studies : Computational analyses have shown that specific structural modifications can improve binding affinity to target enzymes involved in ethylene biosynthesis and microbial resistance .

- Synthesis of Analogues : New analogues of this compound have been synthesized and tested for improved efficacy as herbicides and antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing isotopically labeled Cyclopropane-1-D1-carboxylic acid?

this compound is synthesized via deuteration of cyclopropanecarboxylic acid precursors. Key steps include:

- Deuterium incorporation : Use of deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to replace specific protons. For example, 98 atom% deuterated this compound is commercially synthesized via selective deuteration at the C1 position .

- Quality control : Isotopic purity is verified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation .

Q. How can this compound be quantified in biological matrices?

- HPLC-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) : This method is validated for quantifying cyclopropane derivatives in plant tissues (e.g., Lycopersicum esculentum) with high sensitivity (detection limits < 1 ng/mL). Sample preparation involves extraction with acidic methanol, followed by centrifugal filtration .

- Calibration standards : Deuterated internal standards (e.g., this compound) are used to correct for matrix effects and improve accuracy .

Q. What are the primary applications of this compound in plant biochemistry?

- Ethylene biosynthesis studies : It serves as a stable isotopic tracer to investigate the enzymatic activity of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in ethylene production. Deuterated analogs help track metabolic flux without interfering with endogenous pathways .

- Stress response modeling : Used to study plant responses to hypoxia or pathogen attack by monitoring ethylene synthesis kinetics .

Advanced Research Questions

Q. How does deuterium labeling affect the reaction kinetics of this compound in enzymatic assays?

- Isotope effects : Deuterium at the C1 position alters the compound’s stability and reactivity. For example, the kinetic isotope effect (KIE) for ACC oxidase inhibition by Cyclopropane-1,1-dicarboxylic acid (a related compound) shows a 2.5-fold reduction in reaction rate due to deuteration .

- Computational modeling : Density functional theory (DFT) calculations predict bond strain and stabilization energies in the cyclopropane ring, explaining its resistance to enzymatic cleavage .

Q. What mechanistic insights have been gained from studying this compound’s inhibition of ACC oxidase?

- Competitive inhibition : this compound binds to the active site of ACC oxidase, displacing the natural substrate (ACC). Structural studies reveal that the cyclopropane ring’s rigidity prevents proper alignment of the catalytic iron center, reducing ethylene production .

- Inhibition reversibility : Stopped-flow spectroscopy shows pH-dependent binding, with stronger inhibition at pH 6.5 (common in stressed plant tissues) .

Q. How can computational tools predict the stability of this compound under varying conditions?

- Thermochemical data : NIST-reaction thermochemistry databases provide ΔrG° and ΔrH° values for cyclopropane derivatives, aiding in predicting decomposition pathways. For example, this compound exhibits higher thermal stability (ΔrH° = +28 kJ/mol) compared to non-deuterated analogs .

- Molecular dynamics (MD) simulations : Simulate ring-strain effects and solvation dynamics in aqueous vs. organic solvents, guiding storage conditions (e.g., refrigeration at 0–6°C to prevent degradation) .

Q. What are the environmental and safety considerations for handling this compound?

- Ecotoxicity : Low bioaccumulation potential (log Kow = 0.9) but moderate aquatic toxicity (EC₅₀ = 12 mg/L in Daphnia magna). Waste must be neutralized before disposal to avoid releasing reactive intermediates .

- Personal protective equipment (PPE) : Use N95 respirators, nitrile gloves, and sealed goggles during handling. Avoid skin contact due to potential corrosivity .

Q. Methodological Guidelines

Properties

IUPAC Name |

1-deuteriocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUBTXCNDTFJI-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.